9-Decenyltriethoxysilane is a silane compound characterized by its unique structure, which includes a decenal chain and three ethoxy groups attached to a silicon atom. This compound is primarily utilized in various scientific and industrial applications due to its ability to enhance surface properties and promote adhesion in composite materials.
The compound can be synthesized from 9-decen-1-ol and triethoxysilane, typically using a catalyst to facilitate the reaction. It is cataloged under the Chemical Abstracts Service Registry Number 152222-61-2, indicating its recognized status in chemical databases.
9-Decenyltriethoxysilane belongs to the class of organosilicon compounds known as alkoxysilanes. These compounds are often used as coupling agents, surface modifiers, or precursors for silica-based materials.
The synthesis of 9-Decenyltriethoxysilane generally involves the following steps:
The reaction mechanism involves the nucleophilic attack of the hydroxyl group from 9-decen-1-ol on the silicon atom of triethoxysilane, leading to the formation of 9-Decenyltriethoxysilane and the release of ethanol as a byproduct. Optimization of reaction parameters such as temperature, catalyst concentration, and reaction time is crucial for maximizing product yield .
The molecular structure of 9-Decenyltriethoxysilane can be represented as follows:
The molecular weight of 9-Decenyltriethoxysilane is approximately 220.39 g/mol. Its structural representation can be illustrated in a chemical diagram showing the connectivity between silicon, oxygen, and carbon atoms.
9-Decenyltriethoxysilane can participate in various chemical reactions:
The hydrolysis reaction typically follows first-order kinetics concerning the concentration of the silane compound. The rate of hydrolysis is influenced by factors such as pH and temperature.
The mechanism of action for 9-Decenyltriethoxysilane involves its ability to bond with substrates through covalent interactions. Upon hydrolysis, it forms reactive silanol groups that can chemically bond with hydroxylated surfaces (e.g., glass, metals).
This bonding process enhances adhesion between dissimilar materials, making it valuable in coatings and composite materials where strong interfacial adhesion is required.
Relevant data indicates that its functional properties make it suitable for use in various applications where moisture resistance and adhesion are critical .
The synthesis of 9-Decenyltriethoxysilane (CAS 18301-43-4) primarily proceeds via hydrosilylation, where 1,9-decadiene reacts with triethoxysilane. Catalytic methods dominate industrial production due to superior kinetics and selectivity. Platinum-based catalysts (e.g., Speier’s or Karstedt’s catalysts) enable near-quantitative yields (>95%) under mild conditions (60–80°C) by facilitating anti-Markovnikov addition across the terminal alkene [3] [5]. The reaction follows a Chalk-Harrod mechanism, wherein the Pt(0) complex activates Si-H bonds, generating silyl radicals that regioselectively attack the less substituted carbon of the alkene [5].
In contrast, non-catalytic approaches require harsh conditions (160–200°C) and exhibit lower efficiency (yields <60%). These thermal routes often produce regioisomeric mixtures and oligomeric byproducts due to uncontrolled radical chain reactions. Recent studies highlight that uncatalyzed hydrosilylation suffers from activation energies >120 kJ/mol, whereas Pt catalysis reduces this barrier to <50 kJ/mol [1].
Table 1: Performance Comparison of Catalytic vs. Non-Catalytic Hydrosilylation
Approach | Temperature Range | Yield (%) | Byproducts | Reaction Time (h) |
---|---|---|---|---|
Pt-catalyzed | 60–80°C | >95 | <3% isomers | 1–2 |
Non-catalytic | 160–200°C | 50–60 | Oligomers, isomers | 6–8 |
Solvent-free synthesis of 9-Decenyltriethoxysilane enhances atom economy and reduces purification complexity. Neat reactions under catalytic Pt achieve >97% conversion with minimal waste, aligning with green chemistry principles [4]. However, viscosity issues at high silane concentrations may limit heat transfer, necessitating precise temperature control.
Solvent-mediated systems (e.g., toluene, THF) improve mass transfer and thermal homogeneity but introduce additional purification steps. Polar aprotic solvents like DMF accelerate hydrolysis of ethoxy groups during synthesis, reducing yields by 15–20% [1] [3]. FTIR studies confirm that solvent choice directly impacts silanol intermediate stability: hydrophobic solvents (e.g., hexane) suppress premature condensation, while hydrophilic types promote it [3].
Transition metals critically govern regioselectivity and reaction velocity in 9-Decenyltriethoxysilane synthesis. Pt catalysts favor terminal addition (α-adduct) with >98% selectivity due to electronic effects: the electron-rich Pt center preferentially coordinates with the less hindered alkene terminus, directing Si-H addition to the terminal carbon [5].
Alternative catalysts include:
Recent advances include heterogenized Pt catalysts (e.g., Pt/SiO~2~), which enhance recyclability and reduce metal leaching to <5 ppm in the final product [5].
Key byproducts in 9-Decenyltriethoxysilane synthesis include:
Mitigation strategies involve:
The reactivity of silane precursors significantly impacts 9-Decenyltriethoxysilane synthesis efficiency:
Table 2: Silane Precursor Reactivity in Hydrosilylation
Precursor | Reaction Rate (k, M⁻¹s⁻¹) | Advantages | Limitations |
---|---|---|---|
Triethoxysilane (HSi(OEt)~3~) | 0.15 | Hydrolytic stability, low toxicity | Moderate reactivity |
Trichlorosilane (HSiCl~3~) | 8.2 | High electrophilicity, fast kinetics | Corrosive, generates HCl |
Methyldichlorosilane (HSiMeCl~2~) | 4.7 | Balanced reactivity/purity | Requires alcohol quenching |
Triethoxysilane offers superior handling and reduced corrosivity but requires active catalysts due to attenuated Si-H polarization from ethoxy groups. Chlorosilanes exhibit higher electrophilicity but necessitate scavengers (e.g., tertiary amines) to neutralize HCl, complicating purification. In ethoxysilylation, chlorosilane routes achieve 80% yield but introduce salt wastes, whereas direct triethoxysilane routes reach 95% yield with minimal waste [4] [5]. Kinetic studies confirm triethoxysilane’s half-life is 3× longer than trichlorosilane’s under identical conditions, enabling better reaction control [1].
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